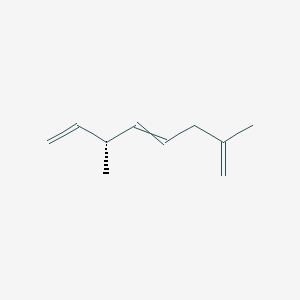
(6R)-2,6-dimethylocta-1,4,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-2,6-dimethylocta-1,4,7-triene is an organic compound with a unique structure characterized by its three double bonds and two methyl groups. This compound is a member of the terpenes family, which are naturally occurring hydrocarbons produced by a wide variety of plants. Terpenes are known for their aromatic properties and play a significant role in traditional medicine and modern pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,6-dimethylocta-1,4,7-triene can be achieved through several methods. One common approach involves the use of Diels-Alder reactions, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions typically require a catalyst and a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils from plants. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-2,6-dimethylocta-1,4,7-triene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(6R)-2,6-dimethylocta-1,4,7-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (6R)-2,6-dimethylocta-1,4,7-triene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-hydroxynorketamine: Known for its rapid antidepressant effects.
(2R,6R)-6-hydroxy-2,6-dimethylheptanoic acid: Studied for its role in metabolic pathways.
Uniqueness
(6R)-2,6-dimethylocta-1,4,7-triene stands out due to its unique structure and the specific stereochemistry that influences its reactivity and biological activity
Propiedades
Número CAS |
33303-12-7 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(6R)-2,6-dimethylocta-1,4,7-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8,10H,1-2,7H2,3-4H3/t10-/m1/s1 |
Clave InChI |
UVDIEZOBRSTXFC-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C=C)C=CCC(=C)C |
SMILES canónico |
CC(C=C)C=CCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


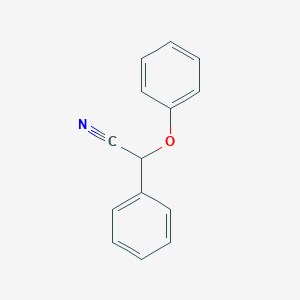

![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
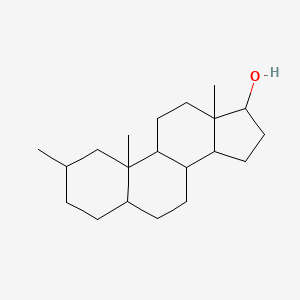
![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
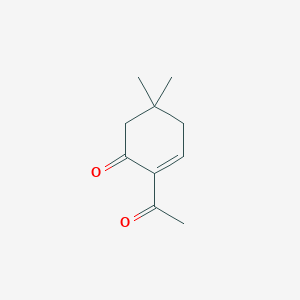
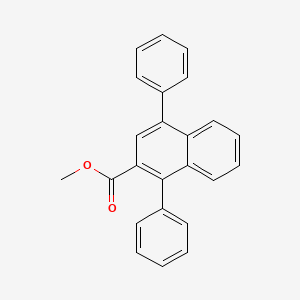

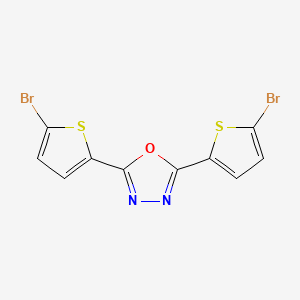
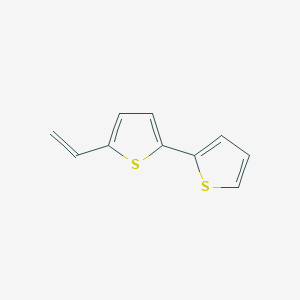

![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)
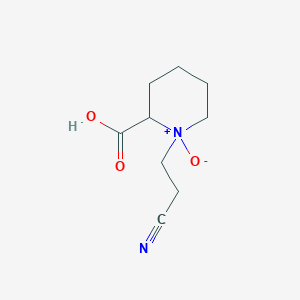
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
